10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Overview
Description
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine is a chemical compound . It is a derivative of quetiapine, one of the most widely used antipsychotic drugs .
Synthesis Analysis
The synthesis of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine has been achieved as part of a 5-step sequence from anthranilic acid . The compound was synthesized using one-pot procedures from a key thiazepin-11 (10H)-one . The synthesis yielded a good radiochemical yield .Scientific Research Applications
Oxidative Stability and Hematological Effects
10-(4-Methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine, a derivative of pyridobenzazepine, demonstrates notable oxidative stability compared to clozapine. Its oxidation by hypochlorous acid (a major in vivo oxidant) is slow, producing non-reactive secondary products. This property suggests a reduced likelihood of causing clozapine-induced agranulocytosis, a serious hematological side effect (Liégeois et al., 2000).
Neuropharmacological Profile
The neuropharmacological profile of this compound, along with other pyridobenzazepine derivatives, has been evaluated. Studies have shown that modifications in its molecular structure, particularly in its heterocyclic amine side chains, can impact its binding affinity to various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in developing novel antipsychotic drugs (Liégeois et al., 2012).
Synthesis and Structural Studies
Research has focused on the synthesis of carbon-14 labeled versions of this compound. These studies are significant for tracing and understanding the drug's metabolism and distribution in biological systems. Such labeled compounds are essential tools in pharmacokinetic and pharmacodynamic studies (Saadatjoo et al., 2016).
Antipsychotic and Neuroprotective Properties
This compound has been investigated for its antipsychotic-like activity in various animal models. It exhibits properties akin to second-generation antipsychotics, impacting dopamine and glutamate systems, suggesting potential utility in treating disorders like schizophrenia (Andrade et al., 2020).
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-20-8-10-21(11-9-20)17-13-4-2-3-5-15(13)22-16-6-7-18-12-14(16)19-17/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKZGZNZBTSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CN=C3)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159919 | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
CAS RN |
136772-40-2 | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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